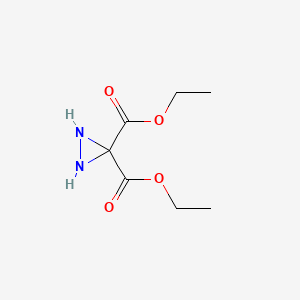

Diethyl diaziridine-3,3-dicarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O4 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

diethyl diaziridine-3,3-dicarboxylate |

InChI |

InChI=1S/C7H12N2O4/c1-3-12-5(10)7(8-9-7)6(11)13-4-2/h8-9H,3-4H2,1-2H3 |

InChI Key |

MZNXAKIVDUJRDA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(NN1)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diaziridine 3,3 Dicarboxylates

Conventional Synthetic Routes to Monocyclic Diaziridines

The formation of the diaziridine ring typically involves the creation of a nitrogen-nitrogen bond and a carbon-nitrogen bond in a concerted or stepwise manner. For a substrate like diethyl ketomalonate, the carbonyl carbon is highly electrophilic due to the presence of two electron-withdrawing ester groups, making it a suitable precursor for diaziridine synthesis.

Condensation Reactions with Carbonyl Compounds and Aminating Reagents

A primary and widely employed method for the synthesis of monocyclic diaziridines is the reaction of a carbonyl compound with an aminating agent, often in the presence of ammonia (B1221849) or a primary amine. nih.govntu.ac.ukwikipedia.org For the synthesis of diethyl diaziridine-3,3-dicarboxylate, the logical carbonyl precursor is diethyl ketomalonate (also known as diethyl oxomalonate).

The reaction proceeds via the in situ formation of an imine or a related intermediate from the carbonyl compound and ammonia or a primary amine. This intermediate is then aminated by a reagent such as hydroxylamine-O-sulfonic acid (HOSA). nih.govntu.ac.ukwikipedia.org The subsequent intramolecular cyclization of the resulting intermediate yields the diaziridine ring. The general mechanism is outlined below:

Reaction Scheme:

The reaction is typically carried out in a suitable solvent and may require basic conditions to facilitate the final ring-closing step. The pH of the reaction medium can be a critical parameter influencing the yield of the diaziridine. nih.gov

Table 1: Reagents and Conditions for Condensation Reactions

| Carbonyl Compound | Aminating System | Typical Conditions | Product |

| Diethyl ketomalonate | Ammonia / HOSA | Protic solvent, controlled pH | This compound |

| General Ketones | Primary Amine / HOSA | Weak inorganic base | N-substituted diaziridines |

Approaches Utilizing Oxime O-Sulfonates

An alternative strategy for diaziridine synthesis involves the use of oxime O-sulfonates. In this method, the carbonyl compound is first converted to its corresponding oxime, which is then O-sulfonated. The resulting oxime O-sulfonate is a key intermediate that reacts with ammonia or a primary amine to form the diaziridine. This approach has been successfully applied to ketones bearing electron-withdrawing groups.

For diethyl ketomalonate, the synthetic sequence would be as follows:

Oximation: Reaction of diethyl ketomalonate with hydroxylamine (B1172632) to form diethyl 2-(hydroxyimino)malonate.

O-Sulfonylation: Treatment of the oxime with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base to yield the oxime O-sulfonate.

Diaziridination: Reaction of the oxime O-sulfonate with ammonia to afford this compound.

This method provides a more controlled, stepwise approach to the diaziridine ring system.

Direct Amination Strategies

Direct amination strategies, while less common for the synthesis of diaziridines from dicarbonyl compounds, represent a potential pathway. These methods typically involve the use of highly reactive aminating agents that can directly react with the carbonyl group or its enolate equivalent. Research in this area is ongoing, with the development of novel electrophilic aminating agents.

Stereoselective and Asymmetric Synthesis of Diaziridine-3,3-Dicarboxylate Derivatives

The diaziridine ring contains two stereogenic nitrogen atoms, and the carbon at the 3-position can also be a stereocenter if appropriately substituted. This allows for the existence of various stereoisomers. The development of stereoselective and asymmetric methods for the synthesis of diaziridines is a significant area of research.

Chiral Auxiliaries and Substrate Control in Diaziridine Formation

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.orgresearchgate.netnih.gov In the context of diaziridine-3,3-dicarboxylate synthesis, a chiral auxiliary could be attached to the amine component. For instance, reacting diethyl ketomalonate with a chiral primary amine (e.g., a phenylethylamine derivative) and an aminating agent could lead to the diastereoselective formation of a chiral N-substituted diaziridine.

The chiral auxiliary would direct the approach of the aminating agent to one face of the intermediate imine, leading to a preponderance of one diastereomer. Subsequent removal of the chiral auxiliary would then yield an enantiomerically enriched diaziridine.

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Type | Example | Application |

| Chiral Amines | (R)- or (S)-α-Methylbenzylamine | Diastereoselective formation of N-substituted diaziridines |

| Evans Auxiliaries | Chiral Oxazolidinones | Control of stereochemistry in reactions of carbonyl compounds |

Catalytic Asymmetric Diaziridination Approaches

Catalytic asymmetric synthesis represents a more atom-economical and elegant approach to enantiomerically pure compounds. While the catalytic asymmetric diaziridination of α-keto esters is a developing field, principles from related asymmetric transformations can be applied.

This could involve the use of a chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, to activate the diethyl ketomalonate or the intermediate imine towards a stereoselective reaction with the aminating agent. nih.gov The catalyst would create a chiral environment around the reacting species, favoring the formation of one enantiomer of the diaziridine product over the other. The development of such catalytic systems for diaziridine-3,3-dicarboxylate synthesis is a promising area for future research.

Influence of Reaction Conditions on Stereochemical Outcomes, including Water-Controlled Chiral Inversion

The stereochemical landscape of diaziridine synthesis is highly sensitive to the conditions under which the reaction is performed. Factors such as solvent, pH, and the nature of the base employed can significantly influence the diastereoselectivity of the ring-forming cyclization.

In the synthesis of substituted diaziridines from aldehydes or ketones, an amine, and an aminating agent like hydroxylamine-O-sulfonic acid (HOSA), the choice of solvent and base is critical. Research has shown that replacing excess amine with a weak inorganic base, such as sodium bicarbonate, can improve both the yield and the diastereoselectivity of the reaction. The reaction appears to be optimal with a 1:1:1 stoichiometry of the core reactants in the presence of sodium bicarbonate in a solvent like chloroform. rsc.org

The pH of the reaction medium is another critical parameter for controlling stereoselectivity, particularly in aqueous or semi-aqueous systems. mdpi.com The diastereoselective synthesis of N-monosubstituted diaziridines has been shown to be pH-dependent, with different diastereomers being favored at varying pH levels. For instance, in a water-ethanol mixture, adjusting the pH from 8–8.5 to 9.5–10.0 can alter the stereochemical outcome of the cyclization. mdpi.com

A notable phenomenon in this context is water-controlled chiral inversion . In the desymmetrization of chiral α-diimines using ethyl nosyloxycarbamate, the presence of water as a co-solvent has a profound effect. rsc.orgrsc.org The nucleophilic attack occurs with high diastereoselectivity on the less hindered side of the carbon-nitrogen double bond. Subsequently, the water in the reaction medium is believed to stabilize the resulting anionic intermediate. This stabilization slows the rate of the subsequent intramolecular cyclization. The delayed cyclization allows for rotation around the C–N single bond, which leads to the formation of two diastereomeric 3-(iminomethyl)diaziridine-1-carboxylates that differ only in the absolute configuration of the alkyl-substituted nitrogen atom. rsc.orgrsc.org These two diastereomers are typically obtained in equimolar ratios, demonstrating a clear influence of water on the stereochemical inversion at one of the nitrogen centers. rsc.org

| Condition | Parameter | Observation | Reference |

|---|---|---|---|

| Solvent | Water as co-solvent | Stabilizes anionic intermediate, slows cyclization, and allows for C-N bond rotation, leading to chiral inversion at nitrogen. | rsc.orgrsc.org |

| Base | Weak inorganic base (e.g., NaHCO₃) vs. excess amine | Use of NaHCO₃ can improve both yield and diastereoselectivity. | rsc.org |

| pH | pH 8–8.5 vs. pH 9.5–10.0 | Altering the pH can favor the formation of different diastereomers in N-monosubstituted diaziridine synthesis. | mdpi.com |

Advanced and Unconventional Synthetic Protocols

Beyond refining traditional methods, research has explored advanced and unconventional strategies for constructing the diaziridine ring, aiming for milder conditions, greater efficiency, and novel reactivity.

Electrosynthesis of Diaziridine Systems

Electrochemical methods in the context of diaziridine chemistry are primarily documented for the interconversion between diaziridines and their oxidized counterparts, diazirines, rather than for the de novo construction of the diaziridine ring from acyclic precursors. The electrochemical reduction of an aryl-diazirine at a glassy carbon electrode has been shown to produce the corresponding aryl-diaziridine. researchgate.net Similarly, the electrochemical oxidation of diaziridines on a platinum-titanium anode is a known method for synthesizing diazirines. wikipedia.org These transformations highlight the electrochemical reactivity of the diaziridine core but represent a functional group interconversion rather than a primary ring synthesis.

Photocatalytic Approaches to Functionalized Diaziridines

Photocatalysis has emerged as a powerful, non-metallic approach for the synthesis of functionalized diaziridines under mild conditions. This strategy involves the generation of highly reactive nitrene intermediates from simple precursors using visible light.

A notable method employs a blue LED light source, an organic photocatalyst such as rose bengal, and a Lewis acid-like oxidant like (diacetoxyiodo)benzene. This system facilitates the reaction of 1,2-diols and aliphatic amines to generate nitrene intermediates, which then undergo cyclization to form the diaziridine ring. mdpi.com This photocatalytic strategy is versatile, allowing for the rapid synthesis of 1,2-disubstituted diaziridines, including those with chiral substituents, with excellent reaction rates, yields, and high stereoselectivity. mdpi.com The proposed mechanism suggests that the photocatalyst, activated by light, initiates a process that leads to the formation of a nitrene, which is the key intermediate for the diaziridination.

| Component | Example | Function | Reference |

|---|---|---|---|

| Light Source | Blue LED | Activates the photocatalyst. | mdpi.com |

| Photocatalyst | Rose Bengal (organic dye) | Absorbs light and initiates the reaction cascade for nitrene formation. | mdpi.com |

| Oxidant | (Diacetoxyiodo)benzene (PhI(OAc)₂) | Acts as a Lewis acid-like oxidant to facilitate nitrene generation. | mdpi.com |

| Precursors | 1,2-diols and aliphatic amines | Provide the backbone and nitrogen atoms for the final diaziridine product. | mdpi.com |

Solid-Phase and Ammonia-Free Synthesis Strategies for Diaziridine Analogues

Conventional diaziridine syntheses often rely on the use of liquid ammonia, which can be hazardous and requires specialized equipment for handling at low temperatures. mdpi.com Consequently, the development of ammonia-free protocols represents a significant practical advancement.

One such strategy involves the use of alternative aminating agents. For the synthesis of compounds like 3-trifluoromethyl-3-phenyldiaziridine, liquid ammonia can be successfully replaced with O-mesitylenesulfonyl hydroxylamine (MSH). This approach avoids the use of volatile, corrosive, and toxic anhydrous ammonia, making the synthesis more convenient and less time-consuming as it does not require prolonged maintenance of low temperatures. nih.gov

Reactivity and Transformation Pathways of Diaziridine 3,3 Dicarboxylates

Ring-Opening Reactions and Mechanisms

The inherent ring strain of the diaziridine core, coupled with the electronic effects of the 3,3-dicarboxylate substituents, makes the molecule susceptible to various ring-opening transformations. These reactions provide access to a diverse range of nitrogen-containing acyclic and heterocyclic structures.

Nucleophilic Ring Opening with Various Reagents

The diaziridine ring is prone to cleavage by nucleophilic attack. The presence of electron-withdrawing ester groups at the C3 position activates the ring carbons, facilitating reactions with a range of nucleophiles. nih.gov While the reactivity of N-unactivated aziridines towards nucleophiles is often low, requiring acid catalysis or activation of the nitrogen atom, the electronic nature of the diaziridine-3,3-dicarboxylate system enhances its reactivity. nih.govmdpi.com

The ring-opening process can be initiated by various nucleophilic species, leading to the formation of functionalized hydrazine derivatives. The efficiency and outcome of these reactions are dependent on the nature of the nucleophile and the reaction conditions employed. nih.gov

Table 1: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Halides | Tetrabutylammonium fluoride (TBAF) | Fluorinated hydrazine derivative | nih.gov |

| Azides | Sodium azide (NaN₃) | Azido hydrazine derivative | mdpi.com |

| Carboxylates | Acetic Acid | Acetoxy hydrazine derivative | mdpi.com |

| Enolates | Lithium enolate of acetone | γ-Hydrazino ketone | nih.gov |

Thermally and Lewis Acid-Induced Ring Cleavage to Azomethine Imines

The formation of these dipoles from diaziridines is a key transformation that unlocks further synthetic possibilities, particularly in cycloaddition reactions. While some azomethine imines are stable and isolable compounds, many are transient intermediates generated in situ. rsc.orgrsc.org Lewis acids can catalyze this ring-opening by coordinating to one of the nitrogen atoms, weakening the ring bonds and facilitating cleavage. mdpi.com

Regioselectivity and Stereoselectivity in Ring-Opening Processes

The regioselectivity of nucleophilic ring-opening is a critical aspect of the reactivity of substituted diaziridines, similar to their aziridine (B145994) counterparts. nih.govnih.gov For diethyl diaziridine-3,3-dicarboxylate, the attack of a nucleophile can theoretically occur at either of the two ring carbons (which are equivalent in this symmetrical case) or one of the nitrogen atoms. However, the presence of the two ester groups at C3 strongly influences the reaction's course. These electron-withdrawing groups make the C3 carbon atom electrophilic and thus the primary site for nucleophilic attack. nih.gov

This leads to a highly regioselective process where the nucleophile adds to the C3 carbon, causing the cleavage of a C-N bond. researchgate.net The stereochemical outcome of these reactions is also of significant interest, often proceeding with inversion of configuration at the carbon center, consistent with an SN2-type mechanism. nih.gov

Isomerization and Rearrangement Pathways (e.g., Hydrazone Formation, Benzotriazole Rearrangements)

In addition to direct ring-opening, diaziridines can undergo isomerization to form more stable structures. One notable pathway is the rearrangement to form hydrazones. For instance, reactions of certain diaziridines with thermally generated benzynes can lead to the formation of N-arylated hydrazones in a single step. nih.gov This transformation involves the opening of the diaziridine ring and subsequent rearrangement to yield the hydrazone product. The synthesis of hydrazones is a field of interest as these compounds serve as versatile intermediates for various heterocyclic compounds. researchgate.net

Cycloaddition Chemistry Involving Diaziridine-3,3-Dicarboxylates

The ability of this compound to serve as a precursor to 1,3-dipoles makes it a valuable participant in cycloaddition reactions, providing a powerful method for the synthesis of five-membered dinitrogenated heterocycles. mdpi.com

[3+2] Cycloadditions with Activated Unsaturated Systems

As established, the thermal or Lewis acid-induced ring cleavage of diaziridines generates azomethine imines. rsc.org These 1,3-dipoles readily react with a variety of dipolarophiles, particularly activated unsaturated systems like electron-deficient alkenes and alkynes, in [3+2] cycloaddition reactions. rsc.orgmdpi.com This reaction, a type of Huisgen 1,3-dipolar cycloaddition, is a highly efficient, atom-economical method for constructing five-membered rings. nih.gov

The azomethine imine generated from this compound reacts with dipolarophiles such as dimethyl acetylenedicarboxylate or maleimides to yield highly functionalized pyrazolidine or pyrazoline derivatives. rsc.orgmdpi.com These cycloadditions can be performed under thermal conditions or catalyzed by metal complexes, which can also control the enantioselectivity of the process. rsc.orgrsc.org The reaction provides a direct route to complex heterocyclic scaffolds that are of interest in medicinal chemistry and materials science. nih.govmdpi.com

Table 2: [3+2] Cycloaddition of Diaziridine-Derived Azomethine Imine

| Dipolarophile | Activating Group | Product Heterocycle | Reference |

|---|---|---|---|

| Dimethyl acetylenedicarboxylate | Ester | Pyrazoline | rsc.org |

| N-Phenylmaleimide | Imide | Pyrazolidine | rsc.org |

| Acrylonitrile | Nitrile | Pyrazolidine | mdpi.com |

| Diethyl maleate | Ester | Pyrazolidine | google.com |

Formal [3+3] Cycloadditions (e.g., with Quinones, Donor-Acceptor Cyclopropanes)

Diaziridines, particularly this compound and its analogs, serve as valuable three-atom synthons in formal [3+3] cycloaddition reactions. These reactions provide efficient pathways to construct six-membered heterocyclic rings, which are prevalent in many biologically active compounds.

A notable example is the formal [3+3] cyclization reaction between diaziridines and quinones, catalyzed by Scandium(III) triflate (Sc(OTf)₃). nsf.govnih.gov This process yields 1,3,4-oxadiazinanes, often in high yields of up to 96%. nih.gov The reaction demonstrates a broad substrate scope for both the diaziridine and quinone components. For instance, diaziridines with various substituents on the phenyl ring, including both electron-withdrawing (F, Cl, Br) and electron-donating (OMe, CH₃) groups, react efficiently. nsf.gov The presence of a strong electron-withdrawing group like a nitro group can reduce the yield, but the reaction still proceeds. nsf.gov This method's success with quinone esters, ketones, and even amides highlights its versatility. nsf.gov

| Diaziridine Substituent (para-position) | Product | Yield (%) |

|---|---|---|

| H | 3a | 85 |

| F | 3b | 88 |

| Cl | 3c | 82 |

| Br | 3d | 80 |

| OMe | 3e | 86 |

| CH₃ | 3f | 84 |

| NO₂ | 3g | 51 |

Another significant formal [3+3] annulation occurs between diaziridines and donor-acceptor (D-A) cyclopropanes. sci-hub.seresearchgate.netnih.gov This reaction, which represents the first example of a (3+3)-annulation involving two different three-membered rings, is promoted by mild Lewis acid catalysis and produces perhydropyridazine derivatives in high yields and with high diastereoselectivity. sci-hub.senih.gov The reaction accommodates a wide range of substituents on the D-A cyclopropanes, including electron-rich and electron-neutral aromatic and heteroaromatic groups, as well as alkenyl groups. sci-hub.se This transformation provides an efficient method for the synthesis of diverse, non-symmetrically substituted six-membered nitrogen heterocycles. researchgate.net A Ni(II)-catalyzed variant of this reaction has also been reported, further expanding its synthetic utility. researchgate.net

Role of Diaziridines as 1,3-Dipoles in Cycloaddition Reactions

The reactivity of diaziridines in cycloaddition reactions is fundamentally linked to their ability to function as precursors to 1,3-dipoles. nsf.govsci-hub.se The inherent ring strain of the three-membered diaziridine ring facilitates its cleavage under thermal or catalytic conditions to form an azomethine imine intermediate. nsf.gov Azomethine imines are a class of 1,3-dipoles that are highly reactive in cycloaddition reactions. nih.gov

This ring-opening to a 1,3-dipole is a key mechanistic step in the formal [3+3] cycloadditions discussed previously. In the Sc(OTf)₃-catalyzed reaction with quinones, the Lewis acid is believed to activate the diaziridine, promoting its ring opening to generate the reactive azomethine imine (an Int-I species). nsf.gov This 1,3-dipole then engages with the quinone (the dipolarophile) in a cycloaddition to form the six-membered ring. nsf.govnih.gov The synergistic activation of both the 1,3-dipolar diaziridine and the dipolar quinone is considered essential for the reaction's success. nsf.gov

Similarly, in the annulation with donor-acceptor cyclopropanes, the diaziridine acts as a synthetic equivalent of a 1,3-dipole. sci-hub.se The Lewis acid catalyzes the nucleophilic attack of the diaziridine onto the D-A cyclopropane, which is followed by a conrotatory ring opening of the diaziridine to form an intermediate with an iminium moiety, which then cyclizes to form the final perhydropyridazine product. sci-hub.se This ability to serve as a masked 1,3-dipole makes diaziridines versatile building blocks in heterocyclic synthesis. nih.gov

Metal-Catalyzed Transformations

Beyond Lewis acid catalysis, diaziridines and their derivatives are involved in a range of transformations catalyzed by transition metals, which significantly broadens their synthetic applications.

Transition Metal-Catalyzed Cross-Coupling Reactions of Diaziridine-Derived Species

An important application of diaziridines is their use as precursors for diazirines, which can then participate in transition metal-catalyzed cross-coupling reactions. Diaziridines can be readily oxidized to the corresponding 3H-diazirines using reagents like silver oxide (Ag₂O). nih.gov These diazirine species have emerged as effective partners in cross-coupling chemistry. nih.govresearchgate.net

A key example is the Pd(0)-catalyzed cross-coupling of a diazirine (derived from a diaziridine intermediate) with an aryl halide. nih.gov This reaction, which can be assisted by microwave irradiation, results in the formation of a C-C bond, producing substituted ethene derivatives. This process represents the first instance of a transition-metal-catalyzed reaction of diazirines that is combined with the conventional oxidation of a diaziridine precursor, thereby expanding the chemical utility of these three-membered heterocycles into the realm of C-C bond formation. nih.gov Such cross-coupling reactions are powerful tools in organic synthesis for constructing complex molecular frameworks from simpler starting materials. mdpi.com

Other Catalytic Reactions Facilitating Diaziridine Transformation

Various other catalytic systems can facilitate the transformation of diaziridines. As previously noted, Lewis acids are highly effective catalysts. The Sc(OTf)₃-catalyzed [3+3] cycloaddition with quinones is a prime example of a catalytic reaction that constructs a complex heterocyclic system from a diaziridine precursor. nsf.gov

In addition to Scandium(III) triflate, other metal catalysts are employed. A Ni(II)-catalyzed formal (3+3)-annulation of diaziridines with donor-acceptor cyclopropanes has been developed, leading to perhydropyridazine derivatives. researchgate.net Furthermore, Gold(I) has been shown to catalyze the cycloaddition of diaziridines to alkynes, resulting in the formation of 3-pyrazolines.

Diaziridines can also undergo transformations using acid catalysis. Treatment with mineral acids like HCl or sulfonic acids such as methanesulfonic acid (MsOH) can effect the cleavage of the N-N bond, leading to the formation of amines or hydrazines, respectively. nih.gov These reactions leverage the isolable nature of diaziridines to avoid the direct handling of potentially unstable amine and hydrazine products. nih.gov

Spectroscopic and Structural Elucidation of Diaziridine 3,3 Dicarboxylates

X-ray Crystallography and Electron Diffraction

Determining the precise geometry of the diaziridine ring, including bond lengths, bond angles, and substituent orientations, is crucial. X-ray crystallography and gas electron diffraction are the primary methods for obtaining this information in the solid and gas phases, respectively.

Single Crystal X-ray Diffraction for Solid-State Structures and Absolute Configuration Determination

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic arrangement of a compound in its solid, crystalline state. This technique provides precise coordinates of each atom, from which intramolecular bond distances, bond angles, and torsional angles can be calculated. Furthermore, for chiral molecules that crystallize in non-centrosymmetric space groups, SCXRD can be used to determine the absolute configuration of stereocenters.

The successful application of SCXRD is contingent upon the ability to grow a high-quality single crystal of the analyte. Many diaziridine derivatives are liquids or low-melting solids at room temperature, which can make obtaining suitable crystals for diffraction challenging. encyclopedia.pubmdpi.com For diethyl diaziridine-3,3-dicarboxylate, which features two flexible ethyl ester groups, crystallization may be particularly difficult.

Should a single crystal of this compound be successfully grown and analyzed, the resulting data would provide critical insights into its solid-state conformation. Key structural parameters that would be determined are presented in Table 1. This data would reveal the degree of pyramidalization at the nitrogen atoms, the conformation of the ethyl ester groups, and the nature of any intermolecular interactions, such as hydrogen bonding involving the N-H protons, which govern the crystal packing.

Table 1: Potential Structural Parameters from SCXRD Analysis of this compound This table represents theoretical data that would be obtained from an SCXRD experiment. Specific experimental values are not available in the reviewed literature.

| Parameter | Description | Expected Information |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Provides fundamental information about the packing symmetry. |

| Space Group | The specific symmetry group of the crystal. | Defines the arrangement of molecules in the unit cell. |

| N-N Bond Length | The distance between the two nitrogen atoms in the ring. | Indicates the nature of the bond within the strained ring. |

| C-N Bond Lengths | The distances between the carbon and nitrogen atoms of the ring. | Reflects the strain and bonding within the heterocycle. |

| Ring Angles | The internal angles of the C-N-N ring. | Quantifies the geometric strain of the three-membered ring. |

| Absolute Configuration | The spatial arrangement of atoms at chiral centers. | Would definitively assign the stereochemistry if the molecule is chiral and crystallizes appropriately. |

| Intermolecular Interactions | Non-covalent forces (e.g., hydrogen bonds, van der Waals forces). | Explains the stability of the crystal lattice and molecular packing. |

Gas Electron Diffraction for Gas-Phase Equilibrium Structures

Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from the influence of intermolecular forces present in a crystal lattice. This method is particularly valuable for flexible molecules and for compounds that are difficult to crystallize. encyclopedia.pub The analysis of diaziridine stereochemistry has been significantly advanced by the joint use of GED, spectroscopic data, and quantum chemical calculations. encyclopedia.pubmdpi.com

A GED experiment involves directing a high-energy beam of electrons at a gaseous sample and analyzing the resulting diffraction pattern. This pattern contains information about the internuclear distances within the molecule. By fitting this experimental data to a theoretical model, a detailed equilibrium structure, including bond lengths and angles, can be derived.

While a specific GED study for this compound has not been identified in the surveyed literature, the technique has been successfully applied to related N,N-disubstituted diaziridines. mdpi.com For this compound, a GED analysis would be invaluable for understanding its intrinsic molecular properties. It would reveal the equilibrium conformation of the molecule, including the orientation of the two ethyl carboxylate groups relative to the diaziridine ring, which may differ significantly from the conformation adopted in the solid state.

Mass Spectrometry and Surface Analytical Techniques

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of compounds. When combined with surface-sensitive ionization techniques, it can also provide detailed information about the chemical nature of material surfaces.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Characterization

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical tool for the unambiguous identification of chemical compounds. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of a unique elemental formula.

For this compound (C₇H₁₂N₂O₄), HRMS would be used to confirm its molecular formula by comparing the experimentally measured accurate mass of its molecular ion to the theoretically calculated mass. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the compound could be observed as various ions, such as the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The theoretical accurate masses for these species are listed in Table 2. The experimental confirmation of one of these masses would provide strong evidence for the presence and identity of the compound.

Table 2: Theoretical HRMS Data for this compound (C₇H₁₂N₂O₄)

| Ion Species | Formula | Theoretical Monoisotopic Mass (Da) |

| [M] | C₇H₁₂N₂O₄ | 188.07971 |

| [M+H]⁺ | C₇H₁₃N₂O₄⁺ | 189.0870 |

| [M+Na]⁺ | C₇H₁₂N₂NaO₄⁺ | 211.0693 |

| [M+K]⁺ | C₇H₁₂N₂KO₄⁺ | 227.0432 |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization

When a compound is analyzed as a thin film, as a residue on a surface, or as part of a modified material, specialized surface-sensitive techniques are required for its characterization. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and X-ray Photoelectron Spectroscopy (XPS) are two such powerful methods, although no specific applications of these techniques to this compound were found in the reviewed literature.

ToF-SIMS provides detailed elemental and molecular information from the outermost 1-2 nanometers of a surface. phi.com The technique involves bombarding the surface with a pulsed primary ion beam, which causes the ejection of secondary ions. These secondary ions are then analyzed by a time-of-flight mass analyzer, which generates a high-resolution mass spectrum of the surface components. phi.com If applied to a surface containing this compound, ToF-SIMS could identify molecular fragments characteristic of the compound, confirming its presence and providing information about its orientation or chemical state on the surface.

XPS , also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides quantitative elemental composition and chemical state information from the top 1-10 nanometers of a surface. The technique works by irradiating the surface with X-rays, which causes the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. For a surface with this compound, XPS could quantify the surface concentrations of carbon, nitrogen, and oxygen. Furthermore, high-resolution scans of the N 1s, C 1s, and O 1s regions could distinguish between the different chemical states of these atoms (e.g., amine nitrogen vs. another form, or carbonyl oxygen vs. ether oxygen), providing insight into the molecule's integrity and potential surface interactions.

Theoretical and Computational Investigations of Diaziridine 3,3 Dicarboxylates

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic properties of molecules. For a strained, three-membered ring system like diethyl diaziridine-3,3-dicarboxylate, these methods are crucial for quantifying its stability and electronic characteristics, which are heavily influenced by the presence of two nitrogen atoms and two electron-withdrawing carboxylate groups at the C3 position.

High-level ab initio methods are the gold standard for obtaining accurate thermochemical data. Methods such as Møller–Plesset perturbation theory (MP2), coupled cluster with singles, doubles, and perturbative triples [CCSD(T)], and Brueckner doubles with triple and quadruple corrections [BD(TQ)] are employed to compute highly accurate energies. acs.org These techniques systematically account for electron correlation, which is critical for molecules with unusual bonding and strained geometries.

Table 1: Illustrative Ab Initio Methods for Thermochemical Analysis

| Method | Description | Key Application for Diaziridines |

| MP2 | Møller–Plesset perturbation theory of the second order. A common starting point for correlated methods. | Geometry optimization and frequency calculations. |

| CCSD(T) | Coupled Cluster with singles, doubles, and perturbative triples. Considered the "gold standard." | Highly accurate single-point energy calculations for stable molecules. |

| G4(MP2) | A composite method that approximates a high-level calculation through a series of smaller ones. | Accurate prediction of heats of formation and reaction enthalpies. |

| BD(TQ) | Brueckner Doubles theory with triple and quadruple corrections. | Provides very high accuracy for systems with significant electron correlation. |

Density Functional Theory (DFT) offers a computationally efficient alternative for investigating the electronic properties of molecules, providing a balance between accuracy and computational cost. DFT is widely used to study the reactivity and stability of diaziridine derivatives. For instance, a computational study on trinitromethane (B1605510) derivatives of diaziridines used the B3LYP functional to calculate heats of formation, assess energetic properties, and evaluate stability, identifying them as potential high-energy-density materials. mdpi.comnih.gov

Table 2: Predicted Electronic Effects of Substituents on the Diaziridine Ring (Illustrative DFT Data)

| Property | Parent Diaziridine (H at C3) | This compound | Predicted Influence of Dicarboxylate Groups |

| N-N Bond Length | ~1.48 Å | Predicted > 1.48 Å | Weakens and elongates the N-N bond due to inductive effects. |

| C-N Bond Length | ~1.45 Å | Predicted < 1.45 Å | Strengthens and shortens the C-N bonds. |

| HOMO-LUMO Gap | High | Predicted Lower | Reduces the energy gap, potentially increasing reactivity. |

| Mulliken Charge on N | Negative | Predicted Less Negative | Reduces the nucleophilicity of the nitrogen atoms. |

| Mulliken Charge on C3 | Slightly Positive | Predicted More Positive | Increases the electrophilicity of the ring carbon, making it susceptible to nucleophilic attack. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the complex reaction pathways of strained molecules. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of a reaction mechanism can be constructed.

The high ring strain in diaziridines makes them susceptible to ring-opening reactions. mdpi.com These transformations can proceed through different mechanistic pathways, such as cleavage of the weak N-N bond to form a 1,3-dipole or cleavage of a C-N bond. Transition state theory and computational analysis are essential for determining the feasibility and energetics of these pathways.

For this compound, computational chemists can locate the transition state structures for various potential reactions, such as thermal or photochemical ring-opening and isomerization. Calculating the activation energy (the energy difference between the reactant and the transition state) for each pathway reveals the most kinetically favorable route. For example, in analogous aziridine (B145994) chemistry, DFT calculations have been used to analyze transition states in metal-catalyzed ring-opening reactions to understand how the catalyst facilitates C-N bond cleavage. mdpi.comresearchgate.net A similar approach would clarify whether the cleavage of the N-N or C-N bond is more favorable for this compound and how this is influenced by solvent or catalytic conditions.

When a diaziridine derivative undergoes a reaction, questions of regioselectivity (which atom is attacked) and stereoselectivity (the 3D orientation of the product) are paramount. Computational modeling can predict these outcomes with remarkable accuracy. By comparing the activation energies of transition states leading to different regio- or stereoisomers, the major product can be identified.

In reactions involving this compound, the two nitrogen atoms and the C3 carbon are all potential sites for nucleophilic or electrophilic attack. Furthermore, the stereochemistry at the C3 and nitrogen atoms is critical. Computational studies, particularly using DFT, can model the approach of a reactant and calculate the energy profiles for all possible attack trajectories. For example, in the palladium-catalyzed ring-opening of aziridines, computational studies have successfully explained why the reaction proceeds with high regioselectivity. researchgate.net For this compound, such models could predict whether a nucleophile would preferentially attack the C3 carbon versus a nitrogen atom and how the bulky diethyl carboxylate groups would direct the stereochemical outcome of the reaction.

Conformational and Configurational Dynamics

Molecules are not static entities but are in constant motion. For this compound, several dynamic processes are significant, including the inversion of the nitrogen atoms (configurational change) and the rotation of the ethyl carboxylate substituents (conformational change). Understanding these dynamics is crucial as the molecule's shape and the accessibility of its reactive sites dictate its chemical behavior.

Computational methods are used to explore the potential energy surface associated with these motions. cwu.edu By systematically changing specific dihedral angles (e.g., related to nitrogen inversion or C-COOEt bond rotation) and calculating the energy at each step, an energy profile can be generated. This profile reveals the energy barriers separating different conformers or configurations. Studies on diaziridines have used techniques like dynamic gas chromatography, often in conjunction with quantum chemical calculations, to probe these interconversion barriers. mdpi.com For this compound, computational analysis would identify the most stable ground-state conformation and determine the energy required for nitrogen inversion, a key process that affects the molecule's stereochemical stability and reactivity.

Nitrogen Inversion Barriers and Dynamics

The diaziridine ring, a three-membered heterocycle containing two nitrogen atoms, is characterized by significant ring strain and stereochemical complexity. One of the key dynamic processes in diaziridines is pyramidal inversion at the nitrogen atoms, also known as nitrogen inversion. This process involves the nitrogen atom and its substituents moving through a planar transition state, effectively turning the molecule "inside out" wikipedia.org. This inversion is a fluxional process that can lead to the racemization of chiral diaziridines if the energy barrier is low enough to occur at ambient temperatures wikipedia.org.

Computational and experimental methods, particularly dynamic chromatography, have been pivotal in quantifying the energy barriers for this process. The activation energy for nitrogen inversion in diaziridines is typically substantial, often exceeding 90 kJ/mol, which allows for the study of their stereodynamics researchgate.net. Experimental determination of these barriers is frequently achieved through techniques like enantioselective dynamic gas chromatography (DGC), where the interconversion of enantiomers can be observed and quantified researchgate.netnih.gov.

While specific experimental data for this compound is not extensively documented in the cited literature, studies on analogous alkyl-substituted diaziridines provide insight into the magnitude of these barriers. For instance, the enantiomerization barriers for several diaziridines have been determined, highlighting the influence of substituents on the inversion process researchgate.netnih.gov. The investigation of 1,2-di-tert-butyldiaziridine revealed a Gibbs free energy of activation (ΔG‡) of 135.8 ± 0.2 kJ/mol at 150.7 °C nih.gov. Such high barriers are significant in the context of strained nitrogen-containing rings nih.gov. Computational simulations of the dynamic elution profiles from chromatography are used in conjunction with experimental data to determine these thermodynamic parameters accurately researchgate.netnih.gov.

| Compound | Method | Activation Energy (ΔG‡) | Temperature | Reference |

|---|---|---|---|---|

| 1,2-di-tert-butyldiaziridine | Dynamic Gas Chromatography | 135.8 ± 0.2 kJ/mol | 150.7 °C | nih.gov |

| 1,2-di-n-butyldiaziridine | Dynamic Gas Chromatography | Data indicates the highest barrier among non-sterically hindered diaziridines studied. | N/A | nih.gov |

| General Alkyl-Substituted Diaziridines | Dynamic Gas Chromatography | Usually > 90 kJ/mol | N/A | researchgate.net |

Stereochemical Studies via Computational and Experimental Data Correlation

The stereochemistry of diaziridines is complex due to the presence of a stereogenic carbon and two inverting nitrogen atoms. The precise determination of their three-dimensional structure and conformational preferences relies heavily on the synergy between computational modeling and experimental spectroscopic data nih.gov. Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the most stable molecular geometries, bond lengths, and bond angles researchgate.net.

These theoretical predictions are then corroborated by experimental techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly crucial. For instance, ¹H and ¹³C NMR chemical shifts can be calculated computationally and compared with experimental spectra to confirm the proposed structure researchgate.net. Furthermore, advanced NMR techniques like the Nuclear Overhauser Effect (NOE) can provide through-space correlations between protons, offering definitive proof of the relative stereochemistry of substituents researchgate.net. In some cases, X-ray diffraction analysis of crystalline derivatives provides unambiguous confirmation of the solid-state structure, which can be compared with the lowest energy conformers predicted by computational methods researchgate.net.

For this compound, this correlative approach would involve:

Computational Modeling: Using DFT methods (e.g., B3LYP) to optimize the molecular geometry and predict the relative energies of different stereoisomers (diastereomers and enantiomers) and conformers.

Spectroscopic Analysis: Recording detailed ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and through-space NOE correlations would be analyzed.

Data Correlation: A direct comparison of the computationally predicted NMR parameters with the experimental data. A strong correlation validates the predicted stereochemical assignment.

This integrated approach is essential for gaining a deeper understanding of the structural features of the diaziridine ring and how substituents influence its stereochemistry nih.gov.

Prediction of Advanced Material Properties, e.g., High-Energy-Density Materials

The significant ring strain inherent in the diaziridine three-membered ring makes these compounds candidates for investigation as High-Energy-Density Materials (HEDMs) nih.gov. The energetic potential stems from the large amount of strain energy that would be released upon the opening or decomposition of the ring nih.gov. Theoretical and computational chemistry plays a vital role in the initial design and screening of potential HEDMs, as it allows for the prediction of key energetic properties before undertaking challenging and potentially hazardous synthesis nih.govmdpi.com.

Computational studies, typically employing Density Functional Theory (DFT) at levels like B3LYP, are used to calculate fundamental properties that determine the performance and stability of an energetic material nih.govmdpi.com. For a compound like this compound, or more potent derivatives, these investigations would focus on predicting:

Heat of Formation (HOF): A positive heat of formation is a primary indicator of a high-energy compound.

Density (ρ): Higher density is crucial as it significantly increases detonation velocity and pressure.

Detonation Velocity (D) and Detonation Pressure (P): These are key performance parameters that indicate the explosive power of the material.

Impact Sensitivity: An estimation of the material's stability and its sensitivity to accidental detonation.

Studies on related diaziridine derivatives, such as those with trinitromethane substituents, have shown that this theoretical approach can identify promising HEDM candidates nih.govmdpi.com. These computational models found that specific substituents were beneficial for enhancing detonation properties while maintaining reasonable stability nih.govmdpi.com.

| Property | Significance in HEDMs | Typical Computational Method |

|---|---|---|

| Heat of Formation (HOF) | Indicates stored chemical energy; positive values are desirable. | DFT (e.g., B3LYP) with isodesmic reactions |

| Density (ρ) | Crucially affects detonation performance. | Calculated from optimized molecular volume |

| Detonation Velocity (D) | A primary measure of explosive performance. | Empirical equations (e.g., Kamlet-Jacobs) using calculated HOF and density |

| Detonation Pressure (P) | A primary measure of explosive performance. | Empirical equations (e.g., Kamlet-Jacobs) using calculated HOF and density |

| Thermal Stability / Bond Dissociation Energy | Relates to the safety and handling of the material. | DFT calculations |

Applications in Advanced Organic Synthesis and Methodology Development

Diethyl Diaziridine-3,3-dicarboxylates as Versatile Synthetic Building Blocks

The synthetic potential of diethyl diaziridine-3,3-dicarboxylate stems from the inherent reactivity of its strained diaziridine ring. Diaziridines, in general, are considered valuable intermediates and precursors in organic chemistry. The ring is susceptible to cleavage at either the N-N or C-N bonds, providing pathways to a variety of nitrogen-containing structures. The presence of the two ethyl ester groups at the C3 position further enhances its utility, offering sites for hydrolysis, amidation, or reduction to introduce additional functionality.

While the chemistry of N-monosubstituted and N,N-disubstituted diaziridines has been explored for applications such as N-transfer reagents and precursors for 1,3-dipolar cycloadditions, the non-substituted parent ring system, as found in this compound, is a key precursor for other reactive species. The synthesis of analogous compounds, such as 3,3-disubstituted diaziridines from ketones bearing electron-withdrawing groups like dimethyl mesoxalate, underscores the accessibility of this class of compounds. This accessibility, combined with the multiple reactive sites on the molecule, establishes this compound as an attractive building block for constructing more elaborate heterocyclic frameworks relevant to medicinal and materials chemistry.

Precursors for the Generation of Reactive Intermediates (e.g., Diazirines, Carbenes, Azomethine Imines)

One of the most significant applications of diaziridines is their role as stable precursors to highly reactive and often transient chemical species. This compound can be selectively transformed into diazirines, carbenes, and potentially azomethine imine-like dipoles.

Diazirines and Carbenes: The conversion of a diaziridine to a diazirine, its more unstable cyclic isomer, is a critical transformation. This is typically achieved through an oxidation reaction, which dehydrogenates the NH-NH bond to form an N=N double bond. Common oxidants for this process include silver oxide (Ag₂O) or iodine in the presence of a base like triethylamine.

Once formed, the resulting diethyl 3,3-diazirinedicarboxylate is a precursor to a carbene. Upon photolysis or thermolysis, the diazirine molecule extrudes a molecule of nitrogen gas (N₂) to generate the corresponding carbene: bis(ethoxycarbonyl)carbene. This carbene is a highly reactive species that can undergo a variety of subsequent reactions, such as cyclopropanations, C-H insertions, and rearrangements, making it a powerful tool in synthesis.

| Precursor | Transformation | Reagents/Conditions | Reactive Intermediate |

|---|---|---|---|

| This compound | Oxidation | Ag₂O or I₂/Et₃N | Diethyl 3,3-diazirinedicarboxylate |

| Diethyl 3,3-diazirinedicarboxylate | Nitrogen Extrusion | hν (Photolysis) or Δ (Thermolysis) | Bis(ethoxycarbonyl)carbene |

Azomethine Imines: Bicyclic diaziridines are known to undergo cleavage of the N-N bond to form 1,3-zwitterionic species, which behave as azomethine imines in cycloaddition reactions. These intermediates are valuable 1,3-dipoles for constructing five-membered nitrogen-containing heterocycles through [3+2] cycloadditions with various dipolarophiles like alkenes and alkynes. While this reactivity is well-documented for fused ring systems, the cleavage of the weak N-N bond in a monocyclic diaziridine like this compound could potentially be induced, particularly with Lewis acid catalysis, to generate a transient 1,3-dipole for similar applications.

Role in the Development of Novel Reaction Methodologies and Chemical Transformations

The ability to generate highly reactive intermediates positions this compound as a valuable substrate for developing new synthetic methods. The in situ formation of diazirines and carbenes allows for transformations that would be difficult to achieve with more stable reagents.

Recent advancements in diaziridine chemistry include their participation in transition-metal-catalyzed reactions. For instance, a Pd(0)-catalyzed cross-coupling of a diaziridine with an aryl halide has been reported, proceeding through an oxidative addition mechanism following the in situ oxidation of the diaziridine. This methodology expands the scope of diaziridine chemistry beyond traditional carbene reactions.

Furthermore, diaziridines have been employed as 1,3-dipole precursors in formal [3+3] cycloaddition reactions. A notable example is the Sc(OTf)₃-catalyzed reaction between diaziridines and quinones to synthesize 1,3,4-oxadiazinane (B1657261) scaffolds, which are present in some bioactive compounds. The use of this compound in such catalytic systems could lead to the development of novel routes for synthesizing complex, six-membered heterocyclic systems.

Utilization as Chiral Synthons in Stereoselective Transformations

While this compound is an achiral molecule, its derivatives can be employed in stereoselective synthesis. The field of asymmetric synthesis using diaziridines is an area of growing interest. Methodologies have been developed for the diastereoselective synthesis of substituted diaziridines from simple aldehydes, ketones, and amines, demonstrating that stereocenters can be effectively created and controlled at the three-membered ring.

In the context of stereoselective transformations, a chiral auxiliary could be appended to one of the ester groups of this compound, or the molecule could be subjected to an enantioselective transformation. For example, enantioselective reactions of bicyclic diaziridines have been achieved using chiral scandium(III) catalysts to produce chiral pyrazolines with excellent enantiomeric excess. Such catalytic strategies could potentially be adapted for reactions involving this compound, allowing it to serve as a prochiral substrate in the enantioselective synthesis of complex nitrogen-containing molecules. The development of chiral catalysts capable of differentiating between the two enantiotopic faces of the diaziridine ring or the two ester groups would enable its use as a valuable chiral synthon.

Conclusion and Future Research Directions

Current Achievements and Remaining Challenges in Diethyl Diaziridine-3,3-Dicarboxylate Chemistry

The chemistry of diaziridines, since their discovery in the late 1950s, has matured significantly, providing a solid foundation for understanding compounds like this compound. mdpi.com

Current Achievements:

Established Synthetic Pathways: General and robust methods for the synthesis of the diaziridine ring are well-established. The primary routes involve the reaction of a carbonyl compound (in this case, diethyl 2-oxomalonate), an amine source (like ammonia), and an aminating agent such as hydroxylamine-O-sulfonic acid (HOSA). mdpi.comarkat-usa.orgrsc.org These three-component condensation reactions provide reliable access to the core diaziridine structure. encyclopedia.pub

Precursor to Diazirines: One of the most significant achievements in diaziridine chemistry is their role as stable precursors to 3H-diazirines. mdpi.comresearchgate.net Diaziridines can be oxidized, typically using reagents like silver oxide or iodine, to form the corresponding diazirine, which contains a N=N double bond. mdpi.comnih.gov This transformation is crucial as diazirines are key precursors for generating carbenes upon photolysis.

Foundation for Nitrogen-Transfer Reactions: Diaziridines are recognized as effective nitrogen-transfer reagents. nih.gov The weak N-N bond within the strained ring can be cleaved under various conditions to transfer a nitrogen atom to different substrates, enabling the synthesis of other nitrogen-containing compounds like aziridines. mdpi.comencyclopedia.pub

Remaining Challenges:

Limited Specific Studies: While general diaziridine chemistry is well-explored, dedicated research focusing specifically on this compound is sparse. Much of its reactivity and properties are inferred from analogues rather than direct investigation.

Stability and Handling: As with many strained heterocycles, the stability of the diaziridine ring is a persistent challenge. mdpi.com The influence of the two electron-withdrawing ester groups at the C3 position on the ring's thermal and chemical stability has not been systematically studied. Isolation and long-term storage can be problematic, sometimes necessitating in situ generation for subsequent reactions. mdpi.com

Stereocontrol: While methods for diastereoselective synthesis of some substituted diaziridines have been developed, achieving high levels of stereocontrol, especially for N-unsubstituted or N-monosubstituted variants with geminal functional groups, remains an area for improvement. rsc.org

Emerging Trends and Prospective Areas of Research

The unique structural and electronic properties of this compound position it as a valuable target for future investigations, aligning with several emerging trends in organic chemistry.

Emerging Trends:

Photochemical Applications: The development of novel photoaffinity probes and photocrosslinking agents is a major trend in chemical biology and materials science. researchgate.netnih.gov Diazirines, derived from diaziridines, are premier photo-activated carbene precursors for these applications due to their small size and stability in the dark. nih.gov

Catalytic Nitrogen-Transfer: There is growing interest in developing catalytic systems for amination and aziridination reactions. Diaziridines serve as potential "N" or "NH" synthons, and designing transition-metal-catalyzed reactions that utilize these reagents is an active area of research. mdpi.comnih.gov

Synthesis of Complex Heterocycles: The diaziridine ring can be used as a linchpin in constructing more complex molecular architectures. Ring-opening or rearrangement reactions can provide access to a variety of other heterocyclic systems.

Prospective Research Areas:

Conversion to a Functionalized Photoprobe: A primary research avenue is the efficient oxidation of this compound to its corresponding diazirine. This would create a valuable building block, diethyl 3H-diazirine-3,3-dicarboxylate. The ester groups could then be hydrolyzed or converted to amides to link the photoreactive core to biomolecules, drugs, or material surfaces, enabling studies of molecular interactions through photoaffinity labeling. nih.gov

Exploration of Reactivity: A systematic study of the reactivity of this compound is needed. This includes its behavior as a nitrogen-transfer agent with various nucleophiles and unsaturated systems. Investigating its ring-opening reactions under acidic, basic, or thermal conditions could reveal novel synthetic transformations.

Development of Derivatives: The ester functionalities serve as handles for further chemical modification. They could be converted into a wide range of other functional groups, leading to a library of novel diaziridine-based compounds with tailored electronic and steric properties for applications in medicinal chemistry or as ligands in coordination chemistry.

| Research Area | Objective | Potential Application |

| Photochemistry | Efficient oxidation to the corresponding diazirine. | Photoaffinity labeling, photocrosslinking agents. |

| Reactive Intermediate | Systematic study of nitrogen-transfer capabilities. | Synthesis of aziridines and other N-heterocycles. |

| Derivative Synthesis | Modification of the diethyl ester functional groups. | Creation of novel ligands, medicinal chemistry scaffolds. |

Broader Impact on Synthetic Chemistry and Related Fields

The study of highly functionalized, strained molecules like this compound has a significant impact that extends beyond the chemistry of the molecule itself.

Impact on Synthetic Chemistry: This compound enriches the toolkit of synthetic chemists by providing a stable precursor to a gem-diester-substituted carbene, a highly reactive intermediate that is otherwise difficult to generate and control. It serves as a versatile three-carbon building block containing two nitrogen atoms and flexible functional handles (the esters), enabling the construction of complex nitrogen-containing molecules. The chemistry of such diaziridines pushes the boundaries of our understanding of strained-ring reactivity and informs the development of new synthetic methods. mdpi.com

Impact on Chemical Biology: The most profound impact on related fields lies in its potential as a precursor for photoaffinity labeling. researchgate.netnih.gov The ability to generate a carbene photochemically allows researchers to covalently "trap" and identify the biological targets of drugs or other bioactive molecules, which is a critical step in understanding mechanisms of action and discovering new medicines. The ester groups on this particular diaziridine precursor offer a convenient point of attachment for creating bespoke molecular probes.

Impact on Materials Science: In materials science, diazirine-based molecules are used as photocrosslinking agents to modify surfaces or cure polymers. nih.gov The ability to initiate crosslinking with light provides high spatial and temporal control. Derivatives of this compound could be developed into specialized crosslinkers for creating novel polymer materials or functionalizing surfaces with specific properties.

Q & A

Q. What are the recommended synthetic routes for diethyl diaziridine-3,3-dicarboxylate, and how is its purity validated?

Methodological Answer: this compound is synthesized via cyclopropane ring-opening reactions with diazenecarboxylates. A typical procedure involves reacting cyclopropane-1,1-dicarboxylate derivatives (e.g., dimethyl cyclopropane-1,1-dicarboxylate) with ethyl diazenecarboxylate under reflux conditions . Key steps include:

- Reagent Ratios: Use a 1:1.4 molar ratio of cyclopropane derivative to diazenecarboxylate to minimize side reactions.

- Purification: Separate isomers via silica gel chromatography (eluent: pentane/diethyl ether, 4:1 to 2:1) .

- Characterization: Validate purity using:

- 1H/13C NMR: Characteristic peaks for ethoxy groups (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for CH2) and diaziridine protons (δ ~3.0–3.5 ppm) .

- X-ray Crystallography: Confirm stereochemistry (e.g., monoclinic crystal system, space group P21/c) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Storage: Store in a locked, ventilated cabinet (P405) away from oxidizers and moisture .

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing or transferring.

- First Aid:

- Skin Contact: Rinse with water for 15 minutes; remove contaminated clothing .

- Eye Exposure: Flush with eyewash solution for 20 minutes; seek medical attention .

- Waste Disposal: Neutralize with 10% aqueous sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes of [3+2] cycloadditions involving this compound?

Methodological Answer: Discrepancies in stereoselectivity often arise from competing reaction pathways. To address this:

- Catalyst Screening: Test Lewis acids (e.g., AlCl3) to stabilize transition states. AlCl3 promotes endo selectivity in tetrahydrofuran formation (95% diastereomeric excess) .

- Solvent Effects: Polar aprotic solvents (e.g., DCM) favor kinetic control, while non-polar solvents (toluene) enable thermodynamic control .

- Kinetic vs. Thermodynamic Analysis: Use low-temperature NMR to monitor intermediate formation and DFT calculations to map energy barriers.

Q. What strategies enhance enantioselectivity in palladium-catalyzed reactions of this compound?

Methodological Answer:

- Chiral Ligands: Use (R)-BINAP or Josiphos ligands to induce axial chirality. For example, (R)-BINAP with Pd(OAc)2 achieves 88% ee in pyrrolidine syntheses .

- Additives: Silver salts (AgOTf) improve catalyst turnover by scavenging halides.

- Temperature Control: Reactions at –20°C slow racemization, preserving enantiomeric excess .

Q. How do substituent electronic effects modulate reactivity in heterocyclic syntheses?

Methodological Answer: Electron-withdrawing groups (EWGs) on aryl rings accelerate cyclization by stabilizing transition states. For example:

Q. How can conflicting mechanistic proposals for diaziridine ring-opening be experimentally validated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.